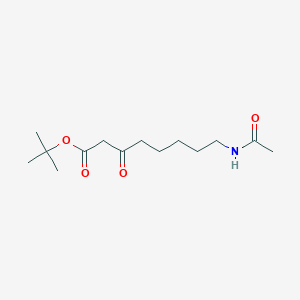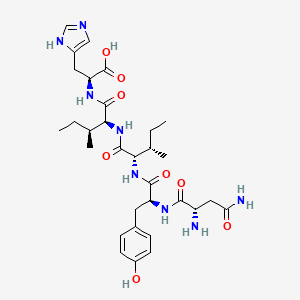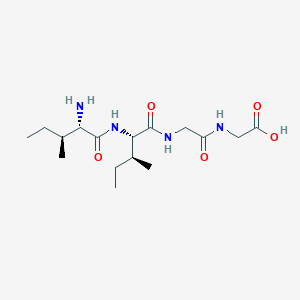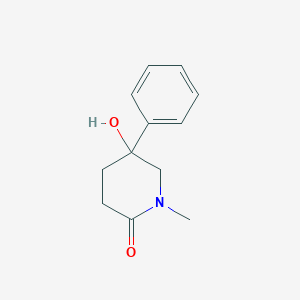
copper;zinc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper and zinc are two essential metals that form a variety of compounds and alloys. One of the most well-known combinations of these metals is brass, an alloy consisting primarily of copper and zinc. These compounds and alloys are known for their strength, corrosion resistance, and versatility in various applications, ranging from industrial uses to biological functions.
準備方法
Synthetic Routes and Reaction Conditions
Copper-zinc compounds can be synthesized through various methods. One common method involves the reaction of copper(II) sulfate with zinc metal. The reaction is as follows:
CuSO4+Zn→ZnSO4+Cu
In this reaction, zinc displaces copper from copper(II) sulfate, forming zinc sulfate and elemental copper .
Industrial Production Methods
Industrially, copper-zinc alloys such as brass are produced by melting copper and zinc together in specific proportions. The composition of the alloy can vary, typically containing between 5% and 40% zinc, with the remainder being copper . The molten mixture is then cast into desired shapes and allowed to cool and solidify.
化学反応の分析
Types of Reactions
Copper-zinc compounds undergo various chemical reactions, including:
Oxidation-Reduction Reactions: Zinc is a better reducing agent than copper.
Displacement Reactions: Zinc can displace copper from its compounds, as seen in the reaction with copper(II) sulfate.
Common Reagents and Conditions
Common reagents used in reactions involving copper and zinc include sulfuric acid, hydrochloric acid, and various oxidizing agents. The reactions typically occur under standard laboratory conditions, such as room temperature and atmospheric pressure.
Major Products Formed
The major products formed from reactions involving copper and zinc include zinc sulfate, copper metal, and various copper-zinc alloys such as brass .
科学的研究の応用
Copper-zinc compounds have numerous scientific research applications:
作用機序
The mechanism of action of copper-zinc compounds involves their interactions with biomolecules. For example, zinc and copper ions can bind to DNA and proteins, affecting their function and stability. These interactions are crucial for the development of metal-based drugs with potential anticancer properties . Copper and zinc also act as cofactors for various enzymes, influencing their activity and stability .
類似化合物との比較
Copper-zinc compounds can be compared with other metal alloys and compounds:
Brass vs. Bronze: Brass (copper-zinc) is often compared to bronze (copper-tin).
Zinc vs. Copper: Zinc is more reactive than copper and can form compounds with a wider range of substances, including acids, bases, and salts.
Similar Compounds
Bronze: An alloy of copper and tin.
Nickel Silver: An alloy of copper, nickel, and zinc.
Cupronickel: An alloy of copper and nickel.
Copper-zinc compounds and alloys are unique due to their combination of strength, corrosion resistance, and versatility, making them valuable in various scientific and industrial applications.
特性
CAS番号 |
390746-80-2 |
|---|---|
分子式 |
CuZn5 |
分子量 |
390.4 g/mol |
IUPAC名 |
copper;zinc |
InChI |
InChI=1S/Cu.5Zn |
InChIキー |
MNHWZXLFRLJKTI-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Zn].[Zn].[Zn].[Zn].[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248777.png)

![1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14248784.png)
![2-Tert-butyl-6-[(cyclopropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14248792.png)

![N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine](/img/structure/B14248810.png)
![3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine](/img/structure/B14248825.png)
![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)

![N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide](/img/structure/B14248835.png)
![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)
